The synthesis of 5,6-Diamino-1,3-dihydro-2H-benzoimidazol-2-one typically involves several key steps:
These methods highlight the importance of controlling reaction conditions such as temperature and reactant ratios to optimize yield and purity.
The molecular structure of 5,6-Diamino-1,3-dihydro-2H-benzoimidazol-2-one can be described as follows:
5,6-Diamino-1,3-dihydro-2H-benzoimidazol-2-one can participate in several types of chemical reactions:
These reactions demonstrate the compound's versatility in synthetic organic chemistry .
The mechanism by which 5,6-Diamino-1,3-dihydro-2H-benzoimidazol-2-one exerts its biological effects involves:
These mechanisms are crucial for understanding its therapeutic potential.
These properties are essential for practical applications in pharmaceuticals and materials science .
5,6-Diamino-1,3-dihydro-2H-benzoimidazol-2-one has numerous scientific applications:
The compound is systematically named 5,6-Diamino-1,3-dihydro-2H-benzoimidazol-2-one according to International Union of Pure and Applied Chemistry (IUPAC) rules. This nomenclature defines:
Synonymous designations include 5,6-Diamino-2-hydroxybenzimidazole (reflecting tautomeric potential) and 5,6-Diaminobenzimidazolinone, though IUPAC naming remains authoritative [1] [4] [6].
O=C1NC(C=C2N)=C(C=C2N)N1This notation encodes: O=) bonded to C1. N1) and carbon atoms forming the imidazolone ring. C=C2N repeated) fused to the heterocycle [2] [3]. BRISYWKBJNSDPL-UHFFFAOYSA-NA unique identifier derived from molecular topology, enabling database searches. The "UHFFFAOYSA" segment confirms standard connectivity without stereochemistry [2] [3]. Table 1: Nomenclature and Identifiers
| Classification Type | Identifier/Name |
|---|---|
| IUPAC Name | 5,6-Diamino-1,3-dihydro-2H-benzoimidazol-2-one |
| CAS Registry Number | 55621-49-3 |
| Common Synonyms | 5,6-DABI; 5,6-Diaminobenzimidazolinone |
| Molecular Formula | C₇H₈N₄O |
| SMILES | O=C1NC(C=C2N)=C(C=C2N)N1 |
| InChIKey | BRISYWKBJNSDPL-UHFFFAOYSA-N |
While explicit crystallographic data (e.g., unit cell parameters) is absent in the search results, molecular conformation can be inferred:
Table 2: Experimental and Predicted Physicochemical Properties
| Property | Value | Conditions/Comments |
|---|---|---|
| Melting Point | >300°C | Decomposition observed |
| Boiling Point | 258.6±33.0 °C | Predicted value |
| Density | 1.470±0.06 g/cm³ | Predicted |
| Solubility in Water | Slight | Limited dissolution |
| Solubility in DMSO | Slight | Enhanced vs. water |
| Appearance | Very Dark Red Brown solid | Light-sensitive |
CAS No.: 2134602-45-0
CAS No.: 15978-08-2
CAS No.: 152405-02-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9